PGF1alpha

Description

Prostaglandin f1alpha has been reported in Homo sapiens, Cervus nippon, and other organisms with data available.

was EN to PROSTAGLANDINS F (75-81); RN given refers to (9 alpha,11 alpha,13E,15S)-isome

Structure

3D Structure

Properties

IUPAC Name |

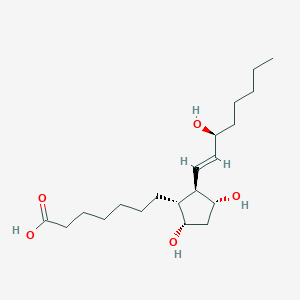

7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-19,21-23H,2-11,14H2,1H3,(H,24,25)/b13-12+/t15-,16+,17+,18-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZUXGQBLFALXCR-CDIPTNKSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(C1CCCCCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1CCCCCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901339475 | |

| Record name | (9alpha,11alpha,13E,15S)-9,11,15-Trihydroxyprost-13-en-1-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901339475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Prostaglandin F1a | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002685 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

745-62-0 | |

| Record name | PGF1α | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=745-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prostaglandin F1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000745620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (9alpha,11alpha,13E,15S)-9,11,15-Trihydroxyprost-13-en-1-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901339475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PROSTAGLANDIN F1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WJ72O6860W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Prostaglandin F1a | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002685 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to Prostaglandin F1α (PGF1α): Nomenclature, Biosynthesis, and Clinical Significance

This guide provides an in-depth exploration of Prostaglandin F1α (PGF1α), a key lipid mediator within the eicosanoid family. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple definitions to deliver a comprehensive understanding of its chemical identity, metabolic origins, biological functions, and the analytical methodologies essential for its study. We will delve into the causality behind experimental choices and provide validated protocols, ensuring a foundation of scientific integrity and practical application.

Chemical Identity and Nomenclature of PGF1α

Prostaglandin F1α is a member of the prostaglandin F series. Its precise chemical identity is crucial for distinguishing it from other structurally similar prostanoids.

-

Full Chemical Name : 9α,11α,15S-trihydroxy-prost-13E-en-1-oic acid[1].

-

IUPAC Name : 7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]heptanoic acid[2].

-

Common Synonyms : PGF1 alpha, PGF1α, Prostaglandin F1[2].

Molecular Details:

It is critical to distinguish PGF1α from its often-discussed and clinically significant relative, 6-keto-Prostaglandin F1α . While the names are similar, their biosynthetic origins and primary roles differ significantly. 6-keto-PGF1α is the stable, inactive hydrolysis product of prostacyclin (PGI₂), a potent vasodilator and inhibitor of platelet aggregation[4][5]. Due to the extreme instability of PGI₂ (half-life of 2-3 minutes), 6-keto-PGF1α serves as a reliable and essential biomarker for in vivo PGI₂ production[4][5].

Biosynthesis and Metabolism

Prostaglandins are not stored within cells; they are synthesized on demand from fatty acid precursors in response to various stimuli[6]. The biosynthesis of PGF1α and the formation of 6-keto-PGF1α from PGI₂ follow the cyclooxygenase (COX) pathway.

Causality of the Pathway : The process begins with the liberation of a 20-carbon polyunsaturated fatty acid from the cell membrane's phospholipid bilayer by phospholipase A₂ (PLA₂). The specific fatty acid precursor determines the series of prostaglandin produced.

-

Series-1 Prostaglandins (including PGF1α) : Synthesized from dihomo-γ-linolenic acid (DGLA).

-

Series-2 Prostaglandins (including PGI₂/6-keto-PGF1α) : Synthesized from arachidonic acid (AA). This is the most common pathway in humans[6][7].

The key rate-limiting step is the conversion of the fatty acid precursor by Prostaglandin H synthase (also known as cyclooxygenase or COX), which has two isoforms, COX-1 and COX-2. This enzyme first creates an unstable intermediate, PGG, and then reduces it to another intermediate, PGH[6][7]. From PGH₂, tissue-specific synthases produce the various prostanoids. PGI₂ is generated by the action of prostacyclin synthase[8]. It is then rapidly and non-enzymatically hydrolyzed into the stable 6-keto-PGF1α[5].

Caption: Simplified signaling cascade of the prostacyclin (IP) receptor.

Quantification Methodologies

Accurate quantification of 6-keto-PGF1α is paramount for assessing PGI₂ biosynthesis in clinical and research settings. The choice of analytical method is driven by the required sensitivity, specificity, and sample throughput. The primary methods are mass spectrometry-based assays and immunoassays.

Rationale for Method Selection :

-

Trustworthiness & Specificity : Mass spectrometry (LC-MS/MS or GC-MS) is the gold standard for specificity. It can distinguish 6-keto-PGF1α from other isomeric prostanoids, which is a significant challenge for immunoassays. The use of a stable isotope-labeled internal standard, such as 6-keto-PGF1α-d₄, is a self-validating system that corrects for sample loss during preparation and for matrix effects during ionization.[9][10]

-

Throughput & Cost-Effectiveness : Enzyme-Linked Immunosorbent Assays (ELISA) offer higher throughput and are generally less expensive than mass spectrometry.[11] They are well-suited for screening large numbers of samples. However, their reliability depends heavily on the specificity of the antibody, and cross-reactivity with other related compounds can be a concern. Therefore, it is best practice to validate ELISA results with a mass spectrometry-based method.[11]

| Parameter | LC-MS/MS | ELISA | Gas Chromatography-MS |

| Principle | Molecular mass & fragmentation | Antibody-antigen binding | Molecular mass & fragmentation |

| Specificity | Very High | Variable (potential cross-reactivity) | High |

| Sensitivity | pg/mL range (e.g., 1.9 ± 0.8 pg/mL in plasma) [12] | pg/mL range (e.g., ≥ 1.4 pg/mL) [5] | ~500 pg on column [11] |

| Internal Standard | Stable isotope-labeled (e.g., d₄) [9][10] | Not applicable | Stable isotope-labeled [13] |

| Primary Use | Definitive quantification, validation | High-throughput screening | Specialized quantitative analysis |

| Reference | [9][12] | [5][11] | [11][13] |

Standard Protocol: LC-MS/MS Quantification of 6-keto-PGF1α in Plasma

This protocol outlines a validated methodology for the precise measurement of 6-keto-PGF1α.

-

Sample Collection : Collect whole blood in EDTA-containing tubes. Immediately centrifuge at 4°C to separate plasma. Add an antioxidant cocktail (e.g., BHT) and a COX inhibitor (e.g., indomethacin) to prevent ex vivo prostaglandin synthesis. Store at -80°C.

-

Internal Standard Spiking : Thaw plasma samples on ice. Spike each sample with a known amount of 6-keto-PGF1α-d₄ internal standard.[9][10] This is critical for accurate quantification.

-

Solid Phase Extraction (SPE) : Condition an SPE cartridge (e.g., C18) with methanol and then water. Acidify the plasma sample (e.g., with formic acid) and load it onto the cartridge.

-

Washing : Wash the cartridge with a low-organic solvent (e.g., 15% methanol) to remove salts and polar interferences.

-

Elution : Elute the analyte and internal standard from the cartridge using a high-organic solvent (e.g., methanol or acetonitrile).

-

Drying and Reconstitution : Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.

-

LC-MS/MS Analysis :

-

Chromatography : Inject the sample onto a reverse-phase C18 column. Use a gradient elution to separate 6-keto-PGF1α from other lipids and isomers.

-

Mass Spectrometry : Operate the mass spectrometer in negative ion mode using Selected Reaction Monitoring (SRM).[9] Monitor specific precursor-to-product ion transitions for both the native 6-keto-PGF1α and the deuterated internal standard.

-

-

Quantification : Calculate the concentration of 6-keto-PGF1α by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known standards.

Caption: Workflow for 6-keto-PGF1α quantification by LC-MS/MS.

Relevance in Disease and Drug Development

The PGI₂ pathway is a key area of interest in drug development, particularly for cardiovascular and inflammatory diseases.

-

Cardiovascular Disease : PGI₂'s roles as a vasodilator and anti-platelet agent are protective in the cardiovascular system. Reduced PGI₂ synthesis is implicated in the pathophysiology of pulmonary hypertension, atherosclerosis, and thrombosis.[8][14] Consequently, stable PGI₂ analogs (e.g., iloprost, treprostinil) are used therapeutically to treat pulmonary arterial hypertension.[8] Measuring 6-keto-PGF1α serves as a critical biomarker to assess the status of this pathway in patients and to monitor therapeutic responses.

-

Inflammation : Prostanoids are central mediators of inflammation. While some prostaglandins are pro-inflammatory, PGI₂ can have complex roles. Measuring its metabolite, 6-keto-PGF1α, helps researchers understand the balance of eicosanoid production in inflammatory conditions.[5]

-

Drug Safety : Non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes. While this reduces the production of pain- and inflammation-causing prostaglandins, it can also inhibit the production of protective PGI₂ in the vasculature and gastrointestinal tract, leading to cardiovascular and gastric side effects. Monitoring 6-keto-PGF1α can be used to assess the impact of novel COX inhibitors on this vital pathway.

Conclusion

Prostaglandin F1α, with the full chemical name 9α,11α,15S-trihydroxy-prost-13E-en-1-oic acid, is a notable eicosanoid. However, its clinical and research significance is largely overshadowed by its close structural relative, 6-keto-PGF1α, the stable and measurable biomarker for the potent but unstable prostacyclin (PGI₂). A thorough understanding of the biosynthesis, signaling, and, most importantly, the validated analytical methodologies for 6-keto-PGF1α is essential for professionals investigating cardiovascular homeostasis, inflammation, and the development of targeted therapeutics. The precision afforded by mass spectrometry provides the trustworthy data required to advance these complex fields.

References

-

Blair, I. A., & Waddell, K. A. (1982). A comparison of the quantitative analysis of 6-oxo-PGF1 alpha in biological fluids by gas chromatography mass spectrometry and radioimmunoassay. PubMed. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 5280939, PGF1alpha. [Link]

-

Human Metabolome Database. Showing metabocard for 6-Keto-prostaglandin F1a (HMDB0002886). [Link]

-

Gyslop, G., & Lookingbill, V. (2011). Development and validation of a LC/MS/MS method for 6-keto PGF 1α, a metabolite of prostacyclin (PGI 2). ResearchGate. [Link]

-

Gyslop, G., & Lookingbill, V. (2011). Development and validation of a LC/MS/MS method for 6-keto PGF(1α), a metabolite of prostacyclin (PGI₂). PubMed. [Link]

-

Facino, R. M., & Galli, G. (1980). Quantitative determination of 6-Oxo-PGF1 alpha in biological fluids by gas chromatography mass spectrometry. PubMed. [Link]

-

Khan, R. N., & Smith, S. K. (2004). Prostaglandin biosynthesis pathways. ResearchGate. [Link]

-

Loru, D., & Lazzarino, G. (2014). Quantification of urinary PGEm, 6-keto PGF(1 alpha) and 2,3-dinor-6-keto PGF(1 alpha) by UFLC-MS/MS before and after exercise. ResearchGate. [Link]

-

All Acronyms. 6-KETO-PGF1ALPHA 6-keto-prostaglandin F1alpha. [Link]

-

Malik, K. U., & Gonzalez, M. (1994). Comparison of signal transduction mechanisms of alpha-2C and alpha-1A adrenergic receptor-stimulated prostaglandin synthesis. PubMed. [Link]

-

Farman, N., & Pradelles, P. (1987). PGE2, PGF2 alpha, 6-keto-PGF1 alpha, and TxB2 synthesis along the rabbit nephron. PubMed. [Link]

-

Mo K. (2019). Prostaglandins : Biosynthesis,function and regulation. YouTube. [Link]

-

Ozen, G., & Topal, G. (2020). (A) The production of 6-keto-Prostaglandin F1α (6-keto-PGF1α) in.... ResearchGate. [Link]

-

Rosenkranz, B., & Fischer, C. (1981). Metabolism of prostacyclin and 6-keto-prostaglandin F1 alpha in man. ResearchGate. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 5280888, 6-Ketoprostaglandin F1 alpha. [Link]

-

Yu, Y., & Funk, C. D. (2012). PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease. National Center for Biotechnology Information. [Link]

-

FooDB. Showing Compound 6-Keto-prostaglandin F1a (FDB023077). [Link]

-

Canto, C., & Auwerx, J. (2009). Regulation of PGC-1α, a nodal regulator of mitochondrial biogenesis. National Center for Biotechnology Information. [Link]

-

Wu, Z., & Puigserver, P. (2013). Fine-tuned regulation of the PGC-1α gene transcription by different intracellular signaling pathways. National Center for Biotechnology Information. [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. This compound | C20H36O5 | CID 5280939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. caymanchem.com [caymanchem.com]

- 5. 6-keto-PGF1 alpha ELISA Kit (ab133023) | Abcam [abcam.com]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. caymanchem.com [caymanchem.com]

- 11. A comparison of the quantitative analysis of 6-oxo-PGF1 alpha in biological fluids by gas chromatography mass spectrometry and radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development and validation of a LC/MS/MS method for 6-keto PGF1α, a metabolite of prostacyclin (PGI₂) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quantitative determination of 6-Oxo-PGF1 alpha in biological fluids by gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Prostaglandin F1α: From Molecular Structure to Therapeutic Potential

Abstract

Prostaglandin F1α (PGF1α) is a naturally occurring eicosanoid, a class of lipid signaling molecules derived from fatty acids. As a member of the prostaglandin family, PGF1α is involved in a myriad of physiological and pathological processes. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biosynthesis, and signaling pathways of PGF1α. Furthermore, it delves into its diverse roles in various biological systems, including the reproductive, cardiovascular, renal, and respiratory systems. Detailed methodologies for the extraction and quantitative analysis of PGF1α from biological matrices are presented, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS). The guide also explores the pharmacological significance of PGF1α, its therapeutic potential, and the development of synthetic analogs. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this multifaceted signaling molecule.

Introduction to Prostaglandin F1α

Prostaglandins are a group of physiologically active lipid compounds that exert hormone-like effects in animal tissues.[1] Prostaglandin F1α (PGF1α) is a member of the F-series of prostaglandins and is a key metabolite in the cyclooxygenase (COX) pathway.[2] It is derived from dihomo-γ-linolenic acid and plays a significant role as a signaling molecule in a variety of cellular and physiological processes.[3] Although often studied in the context of its more potent counterpart, Prostaglandin F2α (PGF2α), PGF1α possesses distinct biological activities and contributes to the intricate network of eicosanoid signaling. Understanding the nuances of PGF1α's chemical nature, biosynthesis, and interactions with cellular machinery is crucial for elucidating its role in health and disease, and for the development of novel therapeutic interventions.

Chemical Structure and Physicochemical Properties

PGF1α is a 20-carbon carboxylic acid containing a cyclopentane ring, two hydroxyl groups, and a single trans double bond in the aliphatic side chain.[4] Its systematic IUPAC name is 7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]heptanoic acid.[4] The stereochemistry of the hydroxyl groups and the configuration of the double bond are critical for its biological activity.

| Property | Value | Reference |

| IUPAC Name | 7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]heptanoic acid | [4] |

| CAS Number | 745-62-0 | [4] |

| Molecular Formula | C20H36O5 | [4] |

| Molecular Weight | 356.5 g/mol | [4] |

| Appearance | Crystalline solid | [2] |

| Solubility | DMF: 50 mg/ml, DMSO: 50 mg/ml, Ethanol: 50 mg/ml, PBS (pH 7.2): 2 mg/ml | [2] |

| Stability | ≥ 4 years when stored at -20°C | [2] |

Biosynthesis of Prostaglandin F1α

The biosynthesis of PGF1α is initiated by the release of dihomo-γ-linolenic acid (DGLA) from membrane phospholipids by the action of phospholipase A2.[5] DGLA then serves as a substrate for the cyclooxygenase (COX) enzymes, COX-1 and COX-2, which catalyze its conversion to the unstable endoperoxide intermediate, Prostaglandin H1 (PGH1).[2] PGH1 is subsequently reduced to PGF1α by prostaglandin F synthase.[6] This biosynthetic pathway is a key target for nonsteroidal anti-inflammatory drugs (NSAIDs), which inhibit the COX enzymes and thereby reduce the production of prostaglandins.

Caption: Biosynthesis pathway of Prostaglandin F1α.

Signaling Mechanisms of Prostaglandin F1α

PGF1α exerts its biological effects by interacting with specific cell surface receptors, primarily the prostaglandin F receptor (FP receptor), a member of the G-protein coupled receptor (GPCR) superfamily.[7] While PGF2α is the more potent endogenous ligand for the FP receptor, PGF1α also binds to and activates this receptor, albeit with lower affinity.[8]

Upon binding of PGF1α to the FP receptor, a conformational change is induced in the receptor, leading to the activation of heterotrimeric G-proteins, predominantly of the Gq/11 family.[9][10] The activated Gαq subunit then stimulates phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[11]

IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[12] The resulting increase in intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates a variety of downstream target proteins, leading to a cellular response.[13]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Phospholipase C activation by prostaglandins and thromboxane A2 in cultured mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of 6-keto prostaglandin F1α and its metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]

- 6. Initial clinical studies with prostaglandins and their analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Activity of Prostaglandin Analogs Contai...: Ingenta Connect [ingentaconnect.com]

- 8. Properties of prostaglandin F2alpha receptors in bovine corpus luteum cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ligand-induced activation and G protein coupling of prostaglandin F2α receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Gq alpha subunit - Wikipedia [en.wikipedia.org]

- 11. Phospholipase C - Wikipedia [en.wikipedia.org]

- 12. Comparison of bronchial responses to prostaglandin F2 alpha and methacholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Structure, Function, Pharmacology, and Therapeutic Potential of the G Protein, Gα/q,11 [frontiersin.org]

The Comprehensive Guide to Prostaglandin F1α Synthesis from Dihomo-γ-Linolenic Acid

A Technical Resource for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the biochemical pathway for the synthesis of Prostaglandin F1α (PGF1α), a critical lipid mediator involved in a variety of physiological processes. Designed for researchers, scientists, and professionals in drug development, this document elucidates the enzymatic cascade, regulatory mechanisms, and quantitative analysis of PGF1α, offering both foundational knowledge and practical insights for experimental design.

Introduction: The Significance of PGF1α

Prostaglandins are a class of eicosanoids, signaling molecules derived from fatty acids that play a crucial role in numerous physiological and pathological processes. While the 2-series prostaglandins, derived from arachidonic acid, are well-known for their pro-inflammatory roles, the 1-series prostaglandins, originating from dihomo-γ-linolenic acid (DGLA), often exhibit distinct and sometimes opposing biological activities. PGF1α, a member of the 1-series prostaglandins, is an important bioactive lipid that modulates various cellular functions. Understanding its synthesis is paramount for developing targeted therapeutic strategies in areas such as inflammation, cardiovascular disease, and cancer.

The PGF1α Synthesis Pathway: A Step-by-Step Elucidation

The synthesis of PGF1α is a multi-step enzymatic process that begins with the liberation of its precursor, dihomo-γ-linolenic acid (DGLA), from the cell membrane. The pathway proceeds through a series of conversions catalyzed by specific enzymes, culminating in the formation of PGF1α.

Liberation of Dihomo-γ-Linolenic Acid (DGLA) by Phospholipase A2 (PLA2)

The synthesis cascade is initiated by the release of DGLA from the sn-2 position of membrane phospholipids. This crucial step is catalyzed by Phospholipase A2 (PLA2) enzymes. The activity of PLA2 is tightly regulated and is often the rate-limiting step in the entire prostaglandin synthesis pathway. Various stimuli, including cytokines, growth factors, and other signaling molecules, can activate PLA2, leading to the release of DGLA into the cytoplasm.

Conversion of DGLA to Prostaglandin H1 (PGH1) by Cyclooxygenase (COX) Enzymes

Once liberated, DGLA serves as a substrate for the cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthase (PTGS). There are two main isoforms of this enzyme:

-

COX-1: Constitutively expressed in most tissues, COX-1 is responsible for the production of prostaglandins involved in homeostatic functions.

-

COX-2: This isoform is typically inducible and its expression is upregulated by inflammatory stimuli, growth factors, and cytokines.

Both COX-1 and COX-2 can metabolize DGLA. The reaction proceeds in two steps: a cyclooxygenase reaction that forms the unstable intermediate Prostaglandin G1 (PGG1), followed by a peroxidase reaction that reduces PGG1 to Prostaglandin H1 (PGH1). While both isoforms can utilize DGLA, kinetic studies have shown that COX-2 metabolizes DGLA and arachidonic acid with similar efficiency, whereas COX-1 shows a preference for arachidonic acid[1].

Isomerization of PGH1 to PGF1α by Prostaglandin F Synthase

The final step in the synthesis of PGF1α is the conversion of the intermediate PGH1. This reaction is catalyzed by Prostaglandin F synthase (PGFS) , an enzyme belonging to the aldo-keto reductase (AKR) superfamily[2][3][4]. Specifically, enzymes such as AKR1B1 have been shown to possess PGF synthase activity, reducing the endoperoxide group of PGH1 to form PGF1α[2][3][5]. This terminal step is critical in determining the specific prostaglandin profile of a cell.

Visualization of the PGF1α Synthesis Pathway

To provide a clear visual representation of the enzymatic cascade, the following diagram illustrates the synthesis of PGF1α from DGLA.

Caption: The enzymatic pathway of PGF1α synthesis from membrane-bound DGLA.

Regulation of the PGF1α Synthesis Pathway

The production of PGF1α is a highly regulated process, with control points at each enzymatic step. Understanding these regulatory mechanisms is crucial for developing interventions that can modulate PGF1α levels.

-

Phospholipase A2 (PLA2) Activation: The initial release of DGLA is a critical control point. PLA2 activity is regulated by a variety of factors, including intracellular calcium concentrations, phosphorylation by kinases, and the expression levels of PLA2 itself.

-

Cyclooxygenase (COX) Expression and Activity: The expression of COX-2 is tightly controlled at the transcriptional level and is induced by inflammatory signals. The activity of both COX-1 and COX-2 can be inhibited by non-steroidal anti-inflammatory drugs (NSAIDs)[6].

-

Prostaglandin F Synthase (PGFS) Activity: The final conversion to PGF1α is dependent on the expression and activity of PGFS. The activity of these enzymes can be influenced by substrate availability and the presence of cofactors like NADPH. Some NSAIDs and other specific inhibitors can also target PGFS activity[7].

Quantitative Data on the PGF1α Synthesis Pathway

For researchers, having access to quantitative data is essential for designing and interpreting experiments. The following table summarizes key kinetic parameters and concentrations related to the PGF1α synthesis pathway.

| Parameter | Enzyme/Molecule | Value | Species/Conditions | Reference |

| Km for DGLA | Cyclooxygenase-2 (COX-2) | Similar to Arachidonic Acid | Not specified | [1] |

| Km for Arachidonic Acid | Cyclooxygenase (ovine) | 5.3 µM | Ovine | [8] |

| Km for PGH2 | Aldo-Keto Reductase 1B1 (AKR1B1) | 1.9 µM | Human | [5] |

| Vmax for PGH2 | Aldo-Keto Reductase 1B1 (AKR1B1) | 26 nmol/min/mg protein | Human | [5] |

| Plasma Concentration of 6-keto-PGF1α | 6-keto-PGF1α | 182.5 pg/ml (mean) | Human (healthy) | [9] |

| Plasma Concentration of 6-keto-PGF1α | 6-keto-PGF1α | 1.7 pg/ml (resting) | Human (healthy) | [10] |

Experimental Protocol: Quantification of PGF1α by Enzyme Immunoassay (EIA)

Accurate quantification of PGF1α is critical for studying its biological roles. Enzyme Immunoassay (EIA) is a sensitive and specific method for this purpose. The following is a generalized, step-by-step protocol that can be adapted for specific experimental needs, based on commercially available kits such as those from Cayman Chemical[11][12][13][14].

Principle of the Assay

This is a competitive immunoassay. A fixed amount of PGF1α tracer (PGF1α linked to an enzyme) competes with the PGF1α in the sample for a limited number of binding sites on a specific antibody. The amount of tracer that binds to the antibody is inversely proportional to the concentration of PGF1α in the sample.

Materials

-

PGF1α EIA Kit (containing PGF1α standard, PGF1α tracer, PGF1α antibody, wash buffer, assay buffer, and pre-coated microplate)

-

Sample containing PGF1α (e.g., plasma, tissue homogenate, cell culture supernatant)

-

Microplate reader capable of measuring absorbance at the appropriate wavelength (typically 405-420 nm)

-

Adjustable pipettes and tips

-

Deionized water

Step-by-Step Methodology

-

Reagent Preparation: Prepare all reagents as instructed in the kit manual. This typically involves diluting concentrated buffers and reconstituting lyophilized components.

-

Standard Curve Preparation: Prepare a serial dilution of the PGF1α standard to create a standard curve. This will be used to determine the concentration of PGF1α in the unknown samples.

-

Sample Preparation: Samples may require purification or dilution to fall within the range of the standard curve. Follow the kit's recommendations for sample handling and preparation.

-

Assay Procedure:

-

Add assay buffer to the appropriate wells of the microplate.

-

Add the PGF1α standards and samples to their designated wells.

-

Add the PGF1α tracer to all wells.

-

Add the PGF1α antibody to all wells.

-

Incubate the plate according to the kit's instructions (e.g., 18 hours at 4°C).

-

-

Washing: After incubation, wash the plate multiple times with the wash buffer to remove any unbound reagents.

-

Development: Add the enzyme substrate (e.g., Ellman's Reagent) to each well and incubate for the recommended time (e.g., 90-120 minutes) to allow for color development.

-

Reading: Measure the absorbance of each well using a microplate reader at the specified wavelength.

-

Data Analysis: Calculate the percentage of bound tracer for each standard and sample. Plot the standard curve and use it to determine the concentration of PGF1α in the samples.

Experimental Workflow Diagram

Caption: A generalized workflow for the quantification of PGF1α using an Enzyme Immunoassay.

Conclusion

The synthesis of PGF1α from dihomo-γ-linolenic acid is a complex and highly regulated pathway with significant implications for human health and disease. This guide has provided a detailed overview of the enzymatic steps, regulatory mechanisms, and quantitative analysis of this important signaling molecule. By leveraging this knowledge and the provided experimental framework, researchers and drug development professionals can further unravel the roles of PGF1α and develop novel therapeutic strategies.

References

-

Levin, G., Duffin, K.L., Obukowicz, M.G., et al. (2002). Differential metabolism of dihomo-γ-linolenic acid and arachidonic acid by cyclo-oxygenase-1 and cyclo-oxygenase-2: implications for cellular synthesis of prostaglandin E1 and prostaglandin E2. Biochemical Journal, 365(Pt 2), 489–496. [Link]

-

Kulmacz, R. J., & Lands, W. E. (1985). Prostaglandin H synthase. Kinetics of tyrosyl radical formation and of cyclooxygenase catalysis. The Journal of biological chemistry, 267(25), 17753–17759. [Link]

-

Guo, Y., Zhang, Y., & Li, J. (1999). Comparison of the peroxidase reaction kinetics of prostaglandin H synthase-1 and -2. The Journal of biological chemistry, 274(23), 16162–16168. [Link]

-

Varfolomeev, S. D., Mevkh, A. T., & Galkin, M. A. (2016). Prostaglandin H synthase kinetics in the two-phase aqueous-micellar system. Biochimica et biophysica acta, 1858(9), 2199–2207. [Link]

-

Markey, C. M., Alward, A., Weller, P. E., & Marnett, L. J. (1987). Prostaglandin H synthase and hydroperoxides: peroxidase reaction and inactivation kinetics. The Journal of biological chemistry, 262(13), 6266–6279. [Link]

-

Zusman, R. M., & Caldwell, B. V. (1974). A radioimmunoassay for prostaglandin A1 in human peripheral blood. Prostaglandins, 8(3), 241–257. [Link]

-

Kulmacz, R. J., & Lands, W. E. (1984). Prostaglandin H synthase: distinct binding sites for cyclooxygenase and peroxidase substrates. The Journal of biological chemistry, 259(10), 6358–6363. [Link]

-

Levin, G., Duffin, K. L., Obukowicz, M. G., Hummert, S. L., Isakson, P. C., & Korn, S. J. (2002). Differential metabolism of dihomo-gamma-linolenic acid and arachidonic acid by cyclo-oxygenase-1 and cyclo-oxygenase-2: implications for cellular synthesis of prostaglandin E1 and prostaglandin E2. The Biochemical journal, 365(Pt 2), 489–496. [Link]

-

Taylor & Francis Online. (n.d.). Dihomo-γ-linolenic acid – Knowledge and References. Retrieved from [Link]

-

Chilton, F. H., Rudel, L. L., Parks, J. S., Arm, J. P., & Seeds, M. C. (2017). Dihomo-γ-Linolenic Acid (20:3n-6)—Metabolism, Derivatives, and Potential Significance in Chronic Inflammation. Nutrients, 9(12), 1284. [Link]

-

Chilton, F. H., Johnson, M. M., Surette, M. E., & Fonteh, A. N. (2016). Gamma-linolenic acid, Dihommo-gamma linolenic, Eicosanoids and Inflammatory Processes. Prostaglandins, leukotrienes, and essential fatty acids, 92, 25–31. [Link]

-

Wikipedia. (n.d.). Prostaglandin F synthase. Retrieved from [Link]

-

De Jong, A. J., Pasman, W. J., van den Berg, R., & van der Beek, E. M. (2003). Dihomo-gamma-linolenic acid inhibits tumour necrosis factor-alpha production by human leucocytes independently of cyclooxygenase activity. Immunology, 110(3), 348–357. [Link]

-

Maclouf, J., Pradelles, P., & Grassi, J. (1986). An Enzyme-Linked Immunosorbent Assay for 6-keto PGF1 Alpha. Prostaglandins, 31(3), 375–383. [Link]

-

De Jong, A. J., Pasman, W. J., van den Berg, R., & van der Beek, E. M. (2003). Dihomo-gamma-linolenic acid inhibits tumour necrosis factor-alpha production by human leucocytes independently of cyclooxygenase activity. Immunology, 110(3), 348–357. [Link]

-

Mitchell, M. D., Jamieson, D. R., Sellers, S. M., & Turnbull, A. C. (1980). 6-keto-PGF1 Alpha: Concentrations in Human Umbilical Plasma and Production by Umbilical Vessels. Advances in prostaglandin and thromboxane research, 7, 891–896. [Link]

-

Kishimoto, K., Tsuruta, Y., & Shimasaki, H. (2008). Uptake of dihomo-gamma-linolenic acid by murine macrophages increases series-1 prostaglandin release following lipopolysaccharide treatment. Prostaglandins, leukotrienes, and essential fatty acids, 78(1), 59–67. [Link]

-

Faucher, F., Lacroix, D., Sirard, M. A., Lambert, R. D., & Fortier, M. A. (2009). Aldo-Keto Reductases 1B in Adrenal Cortex Physiology. Frontiers in endocrinology, 4, 159. [Link]

-

Kabututu, Z., Cukier, C., & Madore, F. (2009). Prostaglandin F2alpha synthase activities of aldo-keto reductase 1B1, 1B3 and 1B7. The Journal of biochemistry, 145(2), 161–168. [Link]

-

Levin, G., Duffin, K. L., Obukowicz, M. G., Hummert, S. L., Isakson, P. C., & Korn, S. J. (2002). Differential metabolism of dihomo-γ-linolenic acid and arachidonic acid by cyclo-oxygenase-1 and cyclo-oxygenase-2: Implications for cellular synthesis of prostaglandin E1 and prostaglandin E2. ResearchGate. [Link]

-

EMBL-EBI. (n.d.). EC 1.1.1.188 (prostaglandin-F synthase) inhibitor (CHEBI:77425). Retrieved from [Link]

-

Faucher, F., Lacroix, D., Sirard, M. A., Lambert, R. D., & Fortier, M. A. (2009). Aldo keto reductase 1B7 and prostaglandin F2alpha are regulators of adrenal endocrine functions. Endocrinology, 150(12), 5497–5505. [Link]

-

Patsnap Synapse. (2024). What are Prostaglandin synthases inhibitors and how do they work?. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Radioimmunoassay Protocol & Troubleshooting. Retrieved from [Link]

-

Shono, F., Yokota, K., Horie, K., Yamamoto, S., Yamashita, K., Watanabe, K., & Kambe, F. (2012). Generation of monoclonal antibody against 6-Keto PGF1α and development of ELISA for its quantification in culture medium. Applied biochemistry and biotechnology, 167(5), 1107–1118. [Link]

-

Vassar, M. J., Weber, C. J., & Holcroft, J. W. (1988). Measurement of 6-keto-PGF1 alpha and thromboxane B2 levels in critically ill surgical patients. Prostaglandins, leukotrienes, and essential fatty acids, 33(2), 129–135. [Link]

-

Faucher, F., Lacroix, D., Sirard, M. A., Lambert, R. D., & Fortier, M. A. (2009). Aldo Keto Reductase 1B7 and Prostaglandin F2α Are Regulators of Adrenal Endocrine Functions. PloS one, 4(10), e7375. [Link]

-

Ylikorkala, O., & Viinikka, L. (1981). Measurement of 6-keto-prostaglandin E1 alpha in human plasma with radioimmunoassay: effect of prostacyclin infusion. Prostaglandins and medicine, 6(1), 45–52. [Link]

-

Uehara, Y., Ishimitsu, T., Ishii, M., Ikeda, T., & Sugimoto, T. (1987). Plasma concentrations of 6-keto-prostaglandin F1 alpha, thromboxane B2 and platelet aggregation in patients with essential hypertension. Prostaglandins, leukotrienes, and medicine, 28(2), 147–156. [Link]

-

Jörgensen, L., Feldt-Rasmussen, B., Deckert, T., & Jensen, T. (1988). Plasma 6-keto-PGF1 alpha, thromboxane B2 and PGE2 in type 1 (insulin-dependent) diabetic patients during exercise. Acta endocrinologica, 117(4), 433–438. [Link]

-

LIPID MAPS. (2022). Dihomo-γ-Linolenic Acid. Retrieved from [Link]

-

Kakizoe, H., & Ninagawa, T. (1987). [The development of enzyme immunoassay for prostaglandin F2 alpha]. Nihon Sanka Fujinka Gakkai zasshi, 39(2), 226–232. [Link]

-

Fortier, M. A., & Bresson, E. (2012). The prostaglandin F synthase activity of the human aldose reductase AKR1B1 brings new lenses to look at pathologic conditions. Frontiers in pharmacology, 3, 159. [Link]

-

Creative Biolabs. (n.d.). Radioimmunoassay (RIA). Retrieved from [Link]

-

Medical Essentials. (2025). Radioimmunoassay RIA sensitive laboratory technique, How Radioimmunoassay Works, Applications. YouTube. [Link]

-

Jareonkitmongkol, S., Shimizu, S., & Yamada, H. (2000). Industrial production of dihomo-γ-linolenic acid by a Δ5 desaturase-defective mutant of Mortierella alpina 1S-4 Fungus. Journal of the American Oil Chemists' Society, 77(11), 1135–1138. [Link]

Sources

- 1. Differential metabolism of dihomo-gamma-linolenic acid and arachidonic acid by cyclo-oxygenase-1 and cyclo-oxygenase-2: implications for cellular synthesis of prostaglandin E1 and prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Aldo-Keto Reductases 1B in Adrenal Cortex Physiology [frontiersin.org]

- 3. Aldo keto reductase 1B7 and prostaglandin F2alpha are regulators of adrenal endocrine functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Aldo Keto Reductase 1B7 and Prostaglandin F2α Are Regulators of Adrenal Endocrine Functions | PLOS One [journals.plos.org]

- 5. Prostaglandin F2alpha synthase activities of aldo-keto reductase 1B1, 1B3 and 1B7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What are Prostaglandin synthases inhibitors and how do they work? [synapse.patsnap.com]

- 7. Prostaglandin F synthase - Wikipedia [en.wikipedia.org]

- 8. Prostaglandin H synthase: distinct binding sites for cyclooxygenase and peroxidase substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Measurement of 6-keto-prostaglandin E1 alpha in human plasma with radioimmunoassay: effect of prostacyclin infusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Plasma 6-keto-PGF1 alpha, thromboxane B2 and PGE2 in type 1 (insulin-dependent) diabetic patients during exercise - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. caymanchem.com [caymanchem.com]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

The Central Role of Cyclooxygenase in the Biosynthesis of 6-keto-Prostaglandin F1α

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The cyclooxygenase (COX) enzymes are rate-limiting catalysts in the conversion of arachidonic acid to prostanoids, a class of potent lipid mediators that regulate a vast array of physiological and pathological processes. A critical product downstream of the COX pathway is prostacyclin (PGI2), a powerful vasodilator and inhibitor of platelet aggregation. Due to its extreme instability, PGI2 synthesis is quantified by measuring its stable, inactive hydrolysis product, 6-keto-prostaglandin F1α (6-keto-PGF1α). Understanding the distinct roles of the two primary COX isoforms, the constitutively expressed COX-1 and the inducible COX-2, in the production of PGI2/6-keto-PGF1α is fundamental for research in cardiovascular homeostasis, inflammation, and oncology. This technical guide provides an in-depth exploration of the biochemical cascade, delineates the specific contributions of COX-1 and COX-2, and presents detailed methodologies for the accurate investigation of this pathway, tailored for researchers, scientists, and drug development professionals.

The Core Biochemical Pathway: From Membrane Phospholipid to Bioactive Mediator

The synthesis of 6-keto-PGF1α is not a direct product of cyclooxygenase but the terminal, stable metabolite of a multi-step enzymatic cascade initiated by COX. The journey begins with the liberation of arachidonic acid (AA), a 20-carbon polyunsaturated fatty acid, from the cell membrane's phospholipid bilayer.[1][2]

Upon cellular stimulation by various stimuli (e.g., inflammatory cytokines, growth factors, mechanical stress), the enzyme phospholipase A2 (PLA2) is activated and cleaves AA from the membrane.[3] Once free in the cytoplasm, AA becomes the substrate for the two key isoforms of prostaglandin G/H synthase, more commonly known as cyclooxygenase (COX).[4][5]

The COX enzyme, an integral membrane protein located in the endoplasmic reticulum and nuclear envelope, possesses two distinct catalytic activities:[4][6]

-

A cyclooxygenase site: This site catalyzes the bis-dioxygenation of AA, incorporating two molecules of oxygen to form the unstable intermediate, Prostaglandin G2 (PGG2).[6][7]

-

A peroxidase site: This site rapidly reduces the 15-hydroperoxy group of PGG2 to a hydroxyl group, yielding another unstable intermediate, Prostaglandin H2 (PGH2).[6][8]

PGH2 is the pivotal precursor for all prostanoids. Cell-type-specific terminal synthases then convert PGH2 into various biologically active molecules.[6] In the context of this guide, the key downstream enzyme is prostacyclin synthase (PGIS) , which isomerizes PGH2 into prostacyclin (PGI2).[7] PGI2 is exceptionally unstable under physiological conditions (half-life < 10 minutes) and rapidly undergoes non-enzymatic hydrolysis to form the chemically stable and measurable metabolite, 6-keto-prostaglandin F1α .[9][10] Therefore, quantifying 6-keto-PGF1α serves as a reliable surrogate for PGI2 production.[10][11]

Figure 1: The biochemical pathway from arachidonic acid to 6-keto-PGF1α.

The Gatekeepers: Delineating the Roles of COX-1 and COX-2

While both COX isoforms catalyze the same fundamental reaction, their differential expression, regulation, and physiological roles are critical distinctions for drug development and mechanistic studies.[12][13] The traditional paradigm holds that COX-1 is a constitutive enzyme responsible for homeostatic functions, while COX-2 is an inducible enzyme central to inflammation and pathology.[6][14]

COX-1:

-

Expression: Constitutively expressed in nearly all tissues.[4]

-

Function: Plays a "housekeeping" role, maintaining physiological functions such as gastric mucosal protection, renal blood flow, and platelet aggregation via thromboxane A2 synthesis.[5][15] In many cells, COX-1 activity maintains a basal level of prostanoid synthesis.

COX-2:

-

Expression: Typically expressed at low to undetectable levels in most tissues under basal conditions.[5][12] Its expression is rapidly and robustly upregulated by pro-inflammatory stimuli like cytokines (e.g., IL-1β), lipopolysaccharide (LPS), and growth factors.[13]

-

Function: Considered the primary isoform responsible for the surge in prostanoid production during inflammation, pain, and fever.[4][14] COX-2 is the principal source of the large quantities of PGI2 associated with inflammatory responses and vasodilation.[13]

This clear division of labor is the foundational principle behind the development of selective COX-2 inhibitors (e.g., celecoxib), which were designed to provide anti-inflammatory benefits without the gastrointestinal side effects associated with the inhibition of COX-1's protective functions.[14][16]

| Feature | Cyclooxygenase-1 (COX-1) | Cyclooxygenase-2 (COX-2) |

| Gene (Human) | PTGS1[17] | PTGS2[17] |

| Expression Pattern | Constitutive, present in most tissues[4][13] | Inducible, low basal expression in most tissues[5][13] |

| Primary Role | Physiological homeostasis, "housekeeping"[6][14] | Inflammation, pain, fever, mitogenesis[4][15] |

| Regulation | Relatively stable expression | Upregulated by cytokines, LPS, growth factors[5][13] |

| Key Cellular Sources | Platelets, gastric mucosa, kidney, endothelium[4][15] | Macrophages, monocytes, fibroblasts, endothelium (inflamed)[4] |

| Inhibitor Sensitivity | Inhibited by all traditional NSAIDs (e.g., Aspirin, Ibuprofen)[18] | Inhibited by traditional NSAIDs and selective COX-2 inhibitors (Coxibs)[16] |

Table 1: Comparative analysis of COX-1 and COX-2 isoforms.

Methodologies for Interrogation and Quantification

To accurately assess the role of COX enzymes in 6-keto-PGF1α production, a robust experimental design is required. This typically involves stimulating cells to induce COX-2, using selective inhibitors to parse the contributions of each isoform, and quantifying the final metabolic product.

Experimental Workflow: A Self-Validating System

A trustworthy protocol must include appropriate controls to ensure that the observed effects are specifically due to COX activity. The workflow below describes a standard, self-validating system for studying COX-1 versus COX-2 contributions in a cell-based model (e.g., macrophages, endothelial cells).

Figure 2: Standard experimental workflow for assessing COX-isoform specific 6-keto-PGF1α production.

Protocol: Quantification of 6-keto-PGF1α by ELISA

The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying 6-keto-PGF1α in biological samples.[11][19] Commercial kits are widely available and provide a standardized protocol.

Causality Behind Experimental Choices:

-

Why a competitive ELISA? This format is ideal for small molecules like prostaglandins. The signal is inversely proportional to the amount of 6-keto-PGF1α in the sample, providing high sensitivity.

-

Why use a tracer? A 6-keto-PGF1α molecule linked to an enzyme (like acetylcholinesterase or horseradish peroxidase) allows for a colorimetric or fluorescent readout, enabling quantification.

-

Why block the plate? The plate is pre-coated with an antibody. Blocking prevents non-specific binding of other proteins in your sample.

Step-by-Step Methodology (Based on a typical commercial kit):

-

Reagent Preparation:

-

Prepare Wash Buffer, Assay Buffer, and other reagents as per the kit manual.

-

Prepare a standard curve by serially diluting the provided 6-keto-PGF1α standard. This is critical for absolute quantification. A typical range is 1.6-1,000 pg/mL.[11]

-

-

Sample Preparation:

-

Thaw collected supernatants (from the workflow above) on ice.

-

Dilute samples in Assay Buffer as needed. The expected concentration will vary by cell type and stimulus; pilot experiments may be needed to determine the optimal dilution factor.

-

-

Assay Procedure:

-

Add 100 µL of Assay Buffer to the non-specific binding (NSB) wells.

-

Add 50 µL of Assay Buffer to the maximum binding (B0) wells.

-

Add 50 µL of each standard to the appropriate wells of the 96-well plate.

-

Add 50 µL of each diluted sample to the appropriate wells.

-

Add 50 µL of the 6-keto-PGF1α "tracer" (enzyme-linked) to all wells except the Blank and Total Activity wells.

-

Add 50 µL of the 6-keto-PGF1α antiserum to all wells except the Blank, Total Activity, and NSB wells.

-

Cover the plate and incubate for 18 hours at 4°C. This long incubation allows the competitive binding reaction to reach equilibrium, maximizing sensitivity.

-

-

Development and Reading:

-

Wash the plate 5 times with Wash Buffer to remove unbound reagents.

-

Add 200 µL of the development solution (e.g., Ellman's Reagent for AChE tracers) to each well.

-

Incubate in the dark on an orbital shaker for 90-120 minutes until the B0 wells develop a sufficient signal.

-

Read the absorbance at the specified wavelength (e.g., 405-420 nm) using a microplate reader.

-

-

Data Analysis:

-

Average the duplicate readings for each standard, control, and sample.

-

Subtract the average NSB absorbance from all other readings.

-

Calculate the percent binding (%B/B0) for each sample and standard.

-

Plot the standard curve (%B/B0 vs. concentration) and use a four-parameter logistic fit to calculate the concentration of 6-keto-PGF1α in your samples.

-

Trustworthiness and Interpretation: A Self-Validating System

The combination of selective inhibitors and a robust quantification method creates a self-validating system. The expected results provide a clear narrative of the underlying biology.

| Condition | Expected 6-keto-PGF1α Level | Interpretation |

| Unstimulated (Vehicle) | Low / Basal | Represents the constitutive, likely COX-1 driven, homeostatic production of PGI2. |

| LPS Stimulated | High / Robustly Increased | The significant increase is attributed to the induction of COX-2, which becomes the dominant source of PGI2.[20] |

| LPS + Non-selective Inhibitor | Low / Basal | Inhibition of both COX-1 and COX-2 abolishes the PGI2 surge, confirming the signal is COX-dependent.[21] |

| LPS + Selective COX-2 Inhibitor | Low / Basal | Inhibition of only COX-2 is sufficient to ablate the signal, confirming that COX-2 is the primary isoform responsible for inflammatory PGI2 production.[22] |

Table 2: Expected outcomes and interpretation from a cell-based assay.

This logical framework allows researchers to confidently assign the production of 6-keto-PGF1α to a specific COX isoform under specific conditions, providing a powerful tool for drug screening and mechanistic discovery.

Conclusion for the Professional

For researchers and drug development professionals, a precise understanding of the COX pathway is paramount. Cyclooxygenase does not directly produce 6-keto-PGF1α, but its two isoforms, COX-1 and COX-2, are the essential, rate-limiting gatekeepers that initiate the synthesis of its precursor, prostacyclin. The ability to distinguish between the homeostatic functions of COX-1 and the inducible, often pathological, functions of COX-2 is the cornerstone of modern anti-inflammatory drug design. By employing the validated workflows and sensitive quantification protocols detailed in this guide, scientists can effectively dissect this critical biochemical pathway, leading to more accurate mechanistic insights and the development of more targeted and effective therapeutics.

References

-

GoodRx. (2022, March 31). What Is the Role of Cyclooxygenase (COX) in the Body?[Link]

-

Kudlacz, E. M., & Tallarida, R. J. (2003). Cyclooxygenases: structural and functional insights. Journal of the American Society for Experimental NeuroTherapeutics, 2(1), 35-43. [Link]

-

Fitzpatrick, F. A. (2004). Cyclooxygenase Enzymes: Regulation and Function. Current Pharmaceutical Design, 10(6), 577-588. [Link]

-

Grokipedia. (n.d.). Cyclooxygenase. [Link]

-

Vane, J. R., Bakhle, Y. S., & Botting, R. M. (1998). Cyclooxygenases 1 and 2. Annual review of pharmacology and toxicology, 38, 97-120. [Link]

-

ResearchGate. (2023). Distinct functions of COX-1 and COX-2. [Link]

-

Hawkey, C. J. (1999). COX-1 and COX-2 in health and disease. Journal of clinical pharmacy and therapeutics, 24(5), 337-343. [Link]

-

Klinke, D. J. (2014). Pathways of arachidonate metabolism. Figure 2-22. [Link]

-

ResearchGate. (2023). Cyclooxygenase Enzymes: Regulation and Function. [Link]

-

Warner, T. D., & Mitchell, J. A. (Eds.). (2010). Cyclooxygenases: Methods and Protocols. Humana Press. [Link]

-

Gierse, J. K., & Walker, M. C. (2010). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. In Cyclooxygenases (pp. 29-43). Humana Press. [Link]

-

Bio-protocol. (n.d.). Quantification of COX activity and plasma drug concentrations. [Link]

-

IJCRT.org. (2020). A Pharmacological Review On Prostaglandin. [Link]

-

Lellouche, F., Fradin, A., De Vernejoul, M. C., & Maclouf, J. (1986). An enzyme-linked immunosorbent assay for 6-keto PGF1 alpha. Prostaglandins, 31(3), 375-383. [Link]

-

Park, J. Y., Pillinger, M. H., & Abramson, S. B. (2006). Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases. Clinical immunology, 119(3), 229-240. [Link]

-

Ghlichloo, I., & Gerriets, V. (2023). COX Inhibitors. In StatPearls. StatPearls Publishing. [Link]

-

Bio-protocol. (2022). Cyclooxygenase activity assay. [Link]

-

PubChem. (n.d.). Prostaglandin F1alpha. [Link]

-

Ricciotti, E., & FitzGerald, G. A. (2011). Prostaglandins and inflammation. Arteriosclerosis, thrombosis, and vascular biology, 31(5), 986-1000. [Link]

-

Wikipedia. (n.d.). Cyclooxygenase. [Link]

-

Maclouf, J. (1982). A radioimmunoassay for 6-keto-PGF1 alpha. Methods in enzymology, 86, 273-286. [Link]

-

ResearchGate. (2010). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. [Link]

-

Medicosis Perfectionalis. (2019, February 19). Arachidonic Acid Pathway- The most Comprehensive Explanation - COX-1, COX-2, Prostaglandin, LTNs. [Link]

-

Ylikorkala, O., & Viinikka, L. (1981). Measurement of 6-keto-prostaglandin E1 alpha in human plasma with radioimmunoassay: effect of prostacyclin infusion. Prostaglandins and medicine, 6(5), 427-436. [Link]

-

Lang, R. J., & Hashitani, H. (1998). Effects of selective inhibitors of cyclo-oxygenase-1 (COX-1) and cyclo-oxygenase-2 (COX-2) on the spontaneous myogenic contractions in the upper urinary tract of the guinea-pig and rat. British journal of pharmacology, 125(3), 442-448. [Link]

-

EKG Science. (2023, March 31). Arachidonic Acid Metabolites: Prostaglandins | Pharmacology. [Link]

-

Dirty Medicine. (2021, May 26). Arachidonic Acid Pathway (Prostaglandins, Prostacyclins, Thromboxanes, & Leukotrienes). [Link]

-

Sheng, H., Shao, J., Morrow, J. D., & DuBois, R. N. (1999). Contribution of cyclooxygenase-1 and cyclooxygenase-2 to prostanoid formation by human enterocytes stimulated by calcium ionophore and inflammatory agents. Prostaglandins & other lipid mediators, 56(5-6), 281-295. [Link]

-

Fitzpatrick, F. A. (2004). Cyclooxygenase enzymes: regulation and function. Current pharmaceutical design, 10(6), 577-588. [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for 6-Keto-prostaglandin F1a (HMDB0002886). [Link]

-

ResearchGate. (2023). COX-1 and COX-2 inhibitors. [Link]

-

Tanaka, A., Araki, H., Hase, S., Komoike, Y., & Takeuchi, K. (2009). Inhibition of both COX-1 and COX-2 and resulting decrease in the level of prostaglandins E2 is responsible for non-steroidal anti-inflammatory drug (NSAID)-dependent exacerbation of colitis. Digestive diseases and sciences, 54(9), 1884-1893. [Link]

-

Kalgutkar, A. S., Crews, B. C., Rowlinson, S. W., Marnett, L. J., & Jones, D. A. (2000). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Pharmaceutical research, 17(12), 1423-1436. [Link]

-

Corey, E. J., & Wipke, W. T. (1973). Prostaglandin synthesis: design and execution. Journal of the Chemical Society, Perkin Transactions 1, (22), 2796-2804. [Link]

-

Blair, I. A., Barrow, S. E., Waddell, K. A., Dollery, C. T., & Lewis, P. J. (1982). Assay Methods for 6-keto-prostaglandin F1 Alpha in Human Urine. Comparison of Chromatographic Techniques With Radioimmunoassay and Gas Chromatography-Negative-Ion Chemical-Ionization Mass Spectrometry. Prostaglandins, 23(4), 579-589. [Link]

-

ResearchGate. (2023). Metabolism of prostacyclin and 6-keto-prostaglandin F1 alpha in man. [Link]

-

ResearchGate. (2024). PROSTAGLANDINS: AN OVERVIEW. [Link]

-

Sales, K. J., & Jabbour, H. N. (2003). Cyclooxygenase pathways. Frontiers in bioscience : a journal and virtual library, 8, d1047-d1061. [Link]

-

Ylikorkala, O., Kytöniemi, S., & Viinikka, L. (1981). 6-Keto prostaglandin F1 alpha production in endothelial-cell cultures in response to normal and diabetic human serum. The Journal of clinical endocrinology and metabolism, 53(5), 1081-1084. [Link]

-

FooDB. (2011). Showing Compound 6-Keto-prostaglandin F1a (FDB023077). [Link]

-

Slotman, G. J., Quinn, J. V., Burchard, K. W., & Gann, D. S. (1985). Measurement of 6-keto-PGF1 alpha and thromboxane B2 levels in critically ill surgical patients. The Journal of trauma, 25(6), 515-520. [Link]

Sources

- 1. Metabolism and Detection of Arachidonic Acid - Creative Proteomics [metabolomics.creative-proteomics.com]

- 2. m.youtube.com [m.youtube.com]

- 3. m.youtube.com [m.youtube.com]

- 4. grokipedia.com [grokipedia.com]

- 5. Cyclooxygenases 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cyclooxygenases: structural and functional insights - PMC [pmc.ncbi.nlm.nih.gov]

- 7. COX-1 vs COX-2 Pathway: Mechanistic Differences and Analytical Strategies - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 8. uwyo.edu [uwyo.edu]

- 9. researchgate.net [researchgate.net]

- 10. caymanchem.com [caymanchem.com]

- 11. caymanchem.com [caymanchem.com]

- 12. Different Chemical Structures and Physiological/Pathological Roles of Cyclooxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. COX-1 and COX-2 in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. What Is the Role of Cyclooxygenase (COX) in the Body? - GoodRx [goodrx.com]

- 16. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cyclooxygenase - Wikipedia [en.wikipedia.org]

- 18. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. An enzyme-linked immunosorbent assay for 6-keto PGF1 alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. bio-protocol.org [bio-protocol.org]

- 21. Inhibition of both COX-1 and COX-2 and resulting decrease in the level of prostaglandins E2 is responsible for non-steroidal anti-inflammatory drug (NSAID)-dependent exacerbation of colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Contribution of cyclooxygenase-1 and cyclooxygenase-2 to prostanoid formation by human enterocytes stimulated by calcium ionophore and inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

PGF1α as a Stable Metabolite of Prostacyclin: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Prostacyclin (PGI2) is a potent, yet ephemeral, signaling molecule with profound effects on vascular homeostasis. Its inherent instability presents a significant challenge for direct quantification in biological systems. This technical guide provides a comprehensive overview of 6-keto-prostaglandin F1α (referred to as PGF1α for the purpose of this guide, as it is the stable, inactive metabolite) as a reliable surrogate for assessing PGI2 biosynthesis. We will delve into the biochemical pathways of PGI2 synthesis and degradation, explore the leading analytical methodologies for PGF1α quantification, and discuss the clinical and research implications of its measurement. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding and practical application of PGF1α as a key biomarker.

The Challenge of a Transient Messenger: The Prostacyclin Story

Prostacyclin (PGI2) is a lipid mediator from the eicosanoid family, primarily synthesized by the endothelium of blood vessels.[1][2] It plays a crucial role in cardiovascular health through its potent vasodilatory and anti-platelet aggregation properties.[3][4][5] PGI2's actions are mediated through the activation of G protein-coupled receptors, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent downstream signaling cascades that promote smooth muscle relaxation and inhibit platelet activation.[2][5][6]

The therapeutic potential of PGI2 and its analogs is significant, particularly in the treatment of pulmonary arterial hypertension and other cardiovascular diseases.[1][3][7] However, the very nature of PGI2 as a locally acting, short-lived hormone makes its direct measurement in biological fluids exceedingly difficult. In vivo, PGI2 has a half-life of approximately 30 seconds.[8] This chemical instability necessitates a reliable and stable surrogate for accurately assessing its production.

PGF1α: The Stable and Faithful Surrogate

The solution to the challenge of PGI2's transient nature lies in its rapid, non-enzymatic hydrolysis to 6-keto-prostaglandin F1α (PGF1α).[8][9] This conversion is a spontaneous process that occurs under physiological conditions. The resulting PGF1α is a chemically stable and biologically inactive molecule.[8][10][11] Its stability allows for accumulation in biological fluids, making it an excellent biomarker for both systemic and localized PGI2 synthesis.[8][12] The concentration of PGF1α in a sample, therefore, provides a reliable and accurate reflection of PGI2 production.[11]

The Biochemical Journey: From Arachidonic Acid to PGF1α

The synthesis of PGI2 and its subsequent conversion to PGF1α is a well-defined biochemical pathway. It begins with the release of arachidonic acid from the cell membrane's phospholipids by the action of phospholipase A2.[13]

The free arachidonic acid is then metabolized by cyclooxygenase (COX) enzymes, primarily COX-2 in the endothelium, to form the unstable intermediate prostaglandin H2 (PGH2).[5][7][13] PGH2 is then rapidly converted to PGI2 by the enzyme prostacyclin synthase.[5]

Once formed, PGI2 exerts its biological effects before undergoing spontaneous hydrolysis to the stable PGF1α.

Caption: Biosynthesis of Prostacyclin (PGI2) and its conversion to 6-keto-PGF1α.

Quantifying PGF1α: A Guide to Analytical Methodologies

The accurate quantification of PGF1α is paramount for its utility as a biomarker. Two primary analytical techniques have been established for this purpose: immunoassays (ELISA) and mass spectrometry (LC-MS/MS).

Immunoassays: The Workhorse of Quantification

Enzyme-Linked Immunosorbent Assays (ELISAs) are a common and accessible method for measuring PGF1α.[14][15][16][17][18] These assays are typically in a competitive format where PGF1α in the sample competes with a labeled PGF1α conjugate for binding to a limited number of specific antibodies. The signal generated is inversely proportional to the amount of PGF1α in the sample.[14][17]

Advantages of ELISA:

-

High throughput and suitable for analyzing large numbers of samples.

-

Relatively low cost per sample.

-

Commercially available kits are widely accessible.

Causality in Experimental Choices for ELISA:

-

Antibody Specificity: The choice of a highly specific monoclonal or polyclonal antibody is critical to minimize cross-reactivity with other prostaglandins or related compounds.[19]

-

Standard Curve: The generation of a precise standard curve with known concentrations of PGF1α is essential for accurate quantification of the unknown samples.[14]

Mass Spectrometry: The Gold Standard for Specificity and Sensitivity

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is considered the gold standard for the quantification of PGF1α.[9][20] This technique offers superior specificity and sensitivity compared to immunoassays.

The LC-MS/MS workflow involves:

-

Sample Preparation: Extraction of PGF1α from the biological matrix, often using solid-phase extraction (SPE).[9]

-

Chromatographic Separation: Separation of PGF1α from other molecules in the sample using liquid chromatography.

-

Mass Spectrometric Detection: Ionization of the PGF1α and its detection based on its unique mass-to-charge ratio. The use of a deuterated internal standard (e.g., 6-keto-PGF1α-d4) is crucial for accurate quantification, as it corrects for any sample loss during preparation and instrumental variability.[20][21]

Advantages of LC-MS/MS:

-

High specificity, allowing for the unambiguous identification and quantification of PGF1α.

-

High sensitivity, enabling the detection of very low concentrations of the analyte.[20][22]

-

Ability to multiplex and measure other eicosanoids simultaneously.

Causality in Experimental Choices for LC-MS/MS:

-

Solid-Phase Extraction (SPE): The choice of SPE sorbent and elution solvents is optimized to efficiently extract PGF1α from complex biological matrices like plasma or urine while removing interfering substances.[9]

-

Internal Standard: The use of a stable isotope-labeled internal standard that co-elutes with the analyte is a self-validating system, ensuring the accuracy of the measurement by accounting for matrix effects and variations in instrument response.[20]

Detailed Experimental Protocols

Protocol 1: Quantification of 6-keto-PGF1α by Competitive ELISA

This protocol is a generalized procedure based on commercially available ELISA kits.[14][17]

Materials:

-

96-well microplate pre-coated with a capture antibody.

-

6-keto-PGF1α standard.

-

Biotinylated 6-keto-PGF1α conjugate.

-

Streptavidin-HRP (Horseradish Peroxidase).

-

TMB (3,3’,5,5’-tetramethylbenzidine) substrate.

-

Stop solution (e.g., 2N H₂SO₄).

-

Wash buffer.

-

Assay buffer.

-

Biological samples (plasma, urine, cell culture supernatant).

Procedure:

-

Sample Preparation: Acidify plasma or urine samples to a pH of approximately 3.5 with 2M HCl.[14] Centrifuge to remove any precipitate. For cell culture supernatants, they can often be used directly or with minimal dilution.

-

Standard Curve Preparation: Prepare a serial dilution of the 6-keto-PGF1α standard in the assay buffer to create a standard curve.[14]

-

Assay Procedure: a. Add standards and samples to the appropriate wells of the microplate. b. Add the biotinylated 6-keto-PGF1α conjugate to all wells (except blanks). c. Incubate the plate to allow for competitive binding. d. Wash the plate multiple times with wash buffer to remove unbound reagents. e. Add Streptavidin-HRP to each well and incubate. f. Wash the plate again to remove unbound Streptavidin-HRP. g. Add the TMB substrate to each well and incubate in the dark for color development. h. Stop the reaction by adding the stop solution.

-

Data Analysis: a. Read the absorbance of each well at 450 nm using a microplate reader. b. Generate a standard curve by plotting the absorbance versus the concentration of the standards. c. Determine the concentration of 6-keto-PGF1α in the samples by interpolating their absorbance values from the standard curve.

Caption: Workflow for 6-keto-PGF1α quantification by LC-MS/MS.

Interpreting the Data: Normal Ranges of 6-keto-PGF1α

The concentration of 6-keto-PGF1α can vary depending on the biological matrix and the physiological state of the individual. The following table summarizes some reported values in healthy individuals.

| Biological Matrix | Mean Concentration | Reference |

| Human Plasma | 1.9 ± 0.8 pg/mL | [20][22] |

| Human Urine | 92 ± 51 pg/mL | [20] |

| Human Urine | 168 ± 91 pg/mg creatinine | [20] |

It is important to note that these values can be influenced by various factors, including age, sex, and underlying health conditions. [23]Therefore, it is crucial to establish appropriate reference ranges for specific study populations.

Clinical and Research Applications of 6-keto-PGF1α Measurement

The quantification of 6-keto-PGF1α has significant applications in both clinical diagnostics and basic research.

-

Cardiovascular Disease: Altered levels of 6-keto-PGF1α can be indicative of endothelial dysfunction, a key factor in the pathogenesis of atherosclerosis and other cardiovascular diseases. [7]* Pulmonary Hypertension: PGI2 analogs are a cornerstone of therapy for pulmonary arterial hypertension, and monitoring 6-keto-PGF1α can provide insights into the disease state and response to treatment. [1]* Inflammation: PGI2 has complex roles in inflammation, and measuring its stable metabolite can help elucidate these mechanisms.

-

Drug Development: Assessing the impact of novel therapeutics on the prostacyclin pathway is crucial in drug development. Measuring 6-keto-PGF1α provides a reliable endpoint for such studies.

-

Other Conditions: Elevated levels of 6-keto-PGF1α have been observed in various conditions, including sickle cell disease, sepsis, and certain types of cancer, highlighting its broad utility as a biomarker. [11][24][25]

Conclusion: The Enduring Value of a Stable Metabolite

The inherent instability of prostacyclin once posed a significant barrier to understanding its role in health and disease. The identification and characterization of 6-keto-PGF1α as its stable, inactive metabolite have provided an invaluable tool for researchers and clinicians. The robust and sensitive analytical methods now available for its quantification, particularly LC-MS/MS, allow for the accurate assessment of PGI2 biosynthesis. As our understanding of the intricate roles of prostacyclin in various physiological and pathological processes continues to grow, the measurement of 6-keto-PGF1α will remain a cornerstone of research and a vital biomarker in the pursuit of new therapeutic strategies.

References

-

Use of prostacyclin and its analogues in the treatment of cardiovascular disease - PubMed. Available at: [Link]

-

Prostacyclin, atherothrombosis, and cardiovascular disease - PubMed - NIH. Available at: [Link]

-

Role of prostacyclin in pulmonary hypertension - PMC - NIH. Available at: [Link]

-

Prostacyclin - Wikipedia. Available at: [Link]

-

Development and validation of a LC/MS/MS method for 6-keto PGF1α, a metabolite of prostacyclin (PGI₂) - PubMed. Available at: [Link]

-

Determination of 6-keto-PGF1 alpha, 2,3-dinor-6-keto-PGF1 alpha, thromboxane B2, 2,3-dinor-thromboxane B2, PGE2, PGD2 and PGF2 alpha in human urine by gas chromatography-negative ion chemical ionization mass spectrometry - PubMed. Available at: [Link]

-

Quantitative analysis of 6-keto-prostaglandin F1 alpha using immunoaffinity purification and gas chromatography-mass spectrometry - PubMed. Available at: [Link]

-

Assay Methods for 6-keto-prostaglandin F1 Alpha in Human Urine. Comparison of Chromatographic Techniques With Radioimmunoassay and Gas Chromatography-Negative-Ion Chemical-Ionization Mass Spectrometry - PubMed. Available at: [Link]

-

What are Prostacyclin agonists and how do they work? - Patsnap Synapse. Available at: [Link]

-

Molecular Mechanisms Regulating the Vascular Prostacyclin Pathways and Their Adaptation during Pregnancy and in the Newborn - PubMed Central. Available at: [Link]

-

Prostacyclin Receptor Agonists - CV Pharmacology. Available at: [Link]

-

Role of prostacyclin in the cardiovascular response to thromboxane A2 - PubMed - NIH. Available at: [Link]

-

Physiology, Prostaglandin I2 - StatPearls - NCBI Bookshelf. Available at: [Link]

-

Diminished urinary prostacyclin metabolite in essential hypertension - PubMed. Available at: [Link]

-

Metabolism of prostacyclin and 6-keto-prostaglandin F1 alpha in man - ResearchGate. Available at: [Link]

-

Metabolism of prostacyclin: formation of an active metabolite in the liver - PubMed - NIH. Available at: [Link]

-

Prostanoid Metabolites as Biomarkers in Human Disease - PMC - PubMed Central. Available at: [Link]

-

Generation of monoclonal antibody against 6-Keto PGF1α and development of ELISA for its quantification in culture medium - NIH. Available at: [Link]

-

Prostacyclin and platelet aggregation in sickle cell disease - PubMed. Available at: [Link]

-

6-keto-PGF1a(6-keto-prostaglandin F1a) ELISA Kit | ARP American Research Products, Inc. Available at: [Link]

-

6-keto-PGF1a(6-keto-prostaglandin F1a) ELISA Kit (E-EL-0054) - Elabscience. Available at: [Link]

-

Simple radioimmunological method for urinary 6-keto-PGF1 alpha measurement. Available at: [Link]

-

Prostacyclin: its biosynthesis, actions, and clinical potential. | Semantic Scholar. Available at: [Link]

-

Showing metabocard for 6-Keto-prostaglandin F1a (HMDB0002886) - Human Metabolome Database. Available at: [Link]